1-Bromo-4-chlorodecane

Catalog No.
S12549464
CAS No.
M.F
C10H20BrCl
M. Wt
255.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-chlorodecane

Product Name

1-Bromo-4-chlorodecane

IUPAC Name

1-bromo-4-chlorodecane

Molecular Formula

C10H20BrCl

Molecular Weight

255.62 g/mol

InChI

InChI=1S/C10H20BrCl/c1-2-3-4-5-7-10(12)8-6-9-11/h10H,2-9H2,1H3

InChI Key

DHBXYDXZDGEFBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCBr)Cl

1-Bromo-4-chlorodecane is an organic compound with the molecular formula C10H20BrClC_{10}H_{20}BrCl. This compound features a straight-chain alkane structure with a bromine atom and a chlorine atom attached to the fourth carbon of the decane chain. Its systematic name reflects its halogenated nature, indicating the positions of the bromine and chlorine substituents. The compound is characterized by its moderate hydrophobicity, making it useful in various chemical applications.

Typical of alkyl halides, including:

  • Nucleophilic Substitution Reactions: The bromine or chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols. For example:
    C10H20BrCl+OHC10H20ClOH+BrC_{10}H_{20}BrCl+OH^-\rightarrow C_{10}H_{20}ClOH+Br^-
  • Elimination Reactions: Under certain conditions, it can undergo elimination to form alkenes. For instance, treatment with a strong base may yield an alkene through dehydrohalogenation.
  • Coupling Reactions: It can also be utilized in cross-coupling reactions to synthesize more complex organic molecules.

While specific biological activity data for 1-bromo-4-chlorodecane is limited, compounds with similar structures often exhibit varying degrees of biological activity, including antimicrobial and antifungal properties. The presence of halogens can influence the lipophilicity and reactivity of such compounds, potentially affecting their interactions with biological systems.

1-Bromo-4-chlorodecane can be synthesized through several methods:

  • Halogenation of Decane: Decane can be treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at specific positions.
  • Nucleophilic Substitution: Starting from 4-chlorobutane, a nucleophilic substitution reaction can be performed using sodium bromide in a polar aprotic solvent.
  • Radical Reactions: Using radical initiators, decane can react with bromine and chlorine to yield 1-bromo-4-chlorodecane.

1-Bromo-4-chlorodecane finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Due to its halogenated nature, it may be used as a building block in drug development.
  • Chemical Research: It is utilized in studies involving nucleophilic substitution and elimination reactions.

Interaction studies involving 1-bromo-4-chlorodecane focus on its reactivity with different nucleophiles and its behavior in various solvents. The compound's reactivity profile is influenced by factors such as solvent polarity and temperature, which affect the rate of substitution and elimination reactions.

Several compounds are structurally similar to 1-bromo-4-chlorodecane. The following table highlights some of these compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Features
1-BromodecaneC10H21BrC_{10}H_{21}BrNo chlorine; simpler structure
1-ChlorodecaneC10H21ClC_{10}H_{21}ClNo bromine; useful for comparison in reactivity
1-Bromo-3-chlorobutaneC4H8BrClC_4H_8BrClShorter chain; used in similar nucleophilic reactions
1-Bromo-4-fluorobenzeneC6H4BrFC_6H_4BrFAryl halide; shows different biological activities
1-BromooctadecaneC18H37BrC_{18}H_{37}BrLonger chain; potential for different physical properties

These compounds are noteworthy for their differing halogen substituents and chain lengths, which significantly influence their chemical behavior and applications.

XLogP3

5.2

Exact Mass

254.04369 g/mol

Monoisotopic Mass

254.04369 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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